Hydroxyformaldehyde

Overview

Description

Strontium carbonate is a white, odorless, and tasteless powder with the chemical formula SrCO₃. It naturally occurs as the mineral strontianite and is a carbonate salt of strontium. Strontium carbonate is practically insoluble in water but soluble in acids. It is widely used in various industrial applications, including the production of glass, ceramics, and pyrotechnics .

Preparation Methods

Strontium carbonate can be prepared synthetically through several methods:

-

Black Ash Process: : This method involves roasting celestine (strontium sulfate) with coke at high temperatures (1100–1300°C) to form strontium sulfide. The strontium sulfide is then reacted with carbon dioxide or sodium carbonate to precipitate strontium carbonate .

Reaction: [ \text{SrSO}_4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2 ] [ \text{SrS} + \text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ] [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]

-

Direct Conversion Method: : In this method, celestine is treated with sodium carbonate and steam to form strontium carbonate. The resulting mixture is then treated with hydrochloric acid to dissolve the strontium carbonate, which is subsequently re-precipitated using carbon dioxide or sodium carbonate .

-

Hydrothermal Method: : Strontium carbonate nanostructures can be synthesized using a hydrothermal method involving strontium nitrate, ethylenediamine, and hydrazine as reagents. This method allows control over the size and morphology of the product .

Chemical Reactions Analysis

Hydroxymethylation Reactions

Formaldehyde reacts with nucleophilic groups to form hydroxymethyl (-CH₂OH) intermediates, which are pivotal in cross-linking and polymer formation.

Key Targets:

-

Amino Acids : Formaldehyde modifies amino groups (N-terminal) and side chains of arginine, cysteine, histidine, and lysine residues, forming methylol adducts, Schiff bases, or methylene bridges .

-

Example: Reaction with lysine:

-

-

Phenolic Compounds : In alkaline conditions, formaldehyde hydroxymethylates resorcinol at the 4-position, forming 4-hydroxymethylresorcinol, a precursor to quinonemethide intermediates .

Table 1: Reactivity of Amino Acid Side Chains with Formaldehyde

| Amino Acid | Reaction Product | Cross-Linking Potential |

|---|---|---|

| Arginine | Methylene-bridged glycine adducts | High (intermolecular) |

| Cysteine | Methylol adducts | Moderate |

| Lysine | Schiff bases | High (intramolecular) |

Condensation and Polymerization

Formaldehyde-driven condensations are central to resin synthesis (e.g., phenol-formaldehyde resins).

Mechanisms:

-

Base-Catalyzed Resorcinol-Formaldehyde Condensation :

-

Hydroxymethylation:

-

Quinonemethide Formation:

-

Elimination of water via an E1cb or water-aided mechanism generates reactive intermediates.

-

-

Michael Addition:

-

Quinonemethide reacts with resorcinol anions, forming methylene linkages (dominant: 4,4′ and 2,4 positions).

-

-

Kinetics :

-

Activation energy for quinonemethide formation: 25–30 kJ/mol (lower for 4-position vs. 2-position).

-

Reaction rate increases with temperature (553–563 K accelerates HB → MVK conversion) .

Decomposition Pathways

Formaldehyde undergoes disproportionation and thermal decomposition under specific conditions:

Scientific Research Applications

Chemical and Biological Applications

1.1. Synthesis of Resins and Polymers

Hydroxyformaldehyde is primarily used in the production of resins and polymers, particularly in the manufacturing of urea-formaldehyde and phenol-formaldehyde resins. These resins are essential in the production of adhesives, coatings, and composite materials due to their excellent bonding properties and resistance to moisture.

| Application | Description |

|---|---|

| Urea-Formaldehyde | Used in adhesives for wood products and particleboard. |

| Phenol-Formaldehyde | Employed in electrical insulators and automotive parts. |

1.2. Biochemical Research

In biochemical research, this compound is utilized as a reagent for protein cross-linking and fixation in histological studies. It helps preserve tissue morphology for microscopic analysis.

Toxicological Studies

2.1. Carcinogenicity Research

this compound has been extensively studied for its potential carcinogenic effects. Research indicates that while formaldehyde is classified as a carcinogen, this compound's role is more complex due to its involvement in biological processes at lower concentrations.

- A systematic review highlighted the need for further investigation into the mechanisms by which this compound may influence gene expression and cancer development .

Environmental Applications

3.1. Air Quality Control

this compound is sometimes used in air purification systems due to its ability to react with various pollutants, thereby reducing indoor air contamination levels.

3.2. Case Study: Indoor Air Quality

A notable case study examined formaldehyde exposure in mobile homes, revealing persistent high concentrations of formaldehyde leading to health issues among occupants. The study emphasized the importance of monitoring this compound levels to mitigate health risks associated with indoor air quality .

Medical Applications

4.1. Epigenetic Regulation

Recent studies have shown that this compound plays a role in epigenetic modifications within the body, influencing gene expression through methylation processes . This finding opens avenues for further research into its potential therapeutic applications.

| Medical Application | Mechanism |

|---|---|

| Gene Regulation | Modifies DNA methylation patterns affecting gene expression. |

Mechanism of Action

The mechanism of action of strontium carbonate involves its ability to interact with various molecular targets and pathways:

-

Bone Regeneration: : Strontium ions can replace calcium in bone mineralization processes, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating osteoporosis .

-

Antimicrobial Activity: : Strontium nanoparticles exhibit antimicrobial properties by disrupting bacterial cell membranes and interfering with microbial metabolic processes .

-

Drug Delivery: : Strontium-based nanoparticles can be used for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .

Comparison with Similar Compounds

Strontium carbonate is similar to other alkaline earth metal carbonates, such as:

-

Calcium Carbonate (CaCO₃): : Both compounds are used in similar applications, including as fillers in the paper and plastics industries and in the production of cement and lime. strontium carbonate is preferred in pyrotechnics for its ability to produce a bright red flame .

-

Barium Carbonate (BaCO₃): : Like strontium carbonate, barium carbonate is used in the ceramics industry and as a rat poison. barium compounds are generally more toxic than strontium compounds .

-

Magnesium Carbonate (MgCO₃): : Magnesium carbonate is used as a drying agent, antacid, and in the production of refractory materials. It is less reactive with acids compared to strontium carbonate .

Strontium carbonate’s unique properties, such as its ability to produce vibrant red colors in pyrotechnics and its applications in bone regeneration, make it a valuable compound in various fields.

Biological Activity

Hydroxyformaldehyde, also known as methylene glycol or formaldehyde hydrate, is a compound derived from formaldehyde. It has garnered attention due to its biological activity, particularly in the context of its effects on human health and potential therapeutic applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound is characterized by its ability to form cross-links with proteins and nucleic acids, which can lead to various biological effects. Its reactivity is primarily due to the presence of the aldehyde group, which can interact with amino groups in proteins and other biomolecules. This interaction can result in both beneficial and detrimental effects depending on the concentration and exposure duration.

Biological Activity

- Anti-inflammatory Effects : Recent studies have highlighted this compound's potential as an anti-inflammatory agent. For instance, molecular docking studies show significant binding affinities with various inflammatory proteins, indicating its potential therapeutic role in managing inflammation-related conditions .

- Cytotoxicity : The compound exhibits cytotoxic properties at higher concentrations. It has been shown to induce apoptosis in certain cell lines, which raises concerns about its safety profile when used in therapeutic contexts .

- Gene Expression Modulation : this compound influences gene expression, particularly genes associated with stress responses and inflammation. This modulation can lead to altered cellular pathways that may contribute to both protective and harmful outcomes depending on the context of exposure .

Case Study 1: Formaldehyde Exposure and Health Outcomes

A comprehensive review of formaldehyde exposure has linked it to various health risks, including respiratory issues and cancer. Although this compound is less studied than formaldehyde itself, understanding its biological activity is crucial since it can be a significant metabolite of formaldehyde in biological systems .

Case Study 2: Transcriptional Profiling

Research utilizing transcriptional profiling has demonstrated that this compound affects the expression of multiple genes across different cell types. In studies involving human cell lines (e.g., MCF-7, A549), significant changes in gene expression were observed following exposure to this compound, suggesting a complex interaction with cellular machinery .

Table 1: Binding Affinities of this compound with Inflammatory Proteins

| Protein | Binding Affinity (kcal/mol) |

|---|---|

| 6JD8 | -4.5 |

| 5TKB | -7.8 |

| 4CYF | -8.1 |

This table summarizes the binding affinities observed in molecular docking studies, indicating this compound's potential as an anti-inflammatory agent comparable to established drugs like ibuprofen.

Table 2: Gene Expression Changes Induced by this compound

| Gene | Fold Change | Cell Line |

|---|---|---|

| IL-6 | ±1.5 | MCF-7 |

| TNF-α | ±1.3 | A549 |

| BAX | ±1.4 | HepG2 |

This table presents gene expression changes resulting from this compound exposure, highlighting its impact on inflammatory markers and apoptotic pathways.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Hydroxyformaldehyde in environmental or biological samples?

this compound detection requires precise methods due to its reactivity and low stability in aqueous environments. Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while high-performance liquid chromatography (HPLC) coupled with UV/Vis or fluorescence detection is suitable for non-volatile forms. For isotopic variants (e.g., ¹³C-labeled this compound), nuclear magnetic resonance (NMR) or isotope-ratio mass spectrometry (IRMS) may be necessary. Method validation should include calibration curves, limit of detection (LOD), and recovery rates in complex matrices .

Q. What are the primary challenges in synthesizing this compound with high purity for experimental use?

Synthesis challenges include its tendency to dimerize or polymerize under ambient conditions. To mitigate this, researchers should use inert atmospheres (e.g., nitrogen), low temperatures, and stabilizing agents like methanol. Purity assessment via spectroscopic methods (e.g., FTIR, ¹H-NMR) and chromatographic techniques is critical. For isotopic labeling (e.g., ¹³C), synthesis routes must ensure isotopic integrity, requiring strict control of reaction intermediates .

Q. What mechanisms underlie this compound-induced cytotoxicity in mammalian cell lines?

this compound induces cytotoxicity primarily through oxidative stress (via reactive oxygen species generation) and protein/DNA adduct formation. Experimental designs should include assays for glutathione depletion, lipid peroxidation, and comet assays for DNA damage. Dose-response curves and exposure duration must be standardized to distinguish acute vs. chronic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Contradictions often arise from variability in exposure models (e.g., in vitro vs. in vivo), concentration ranges, or metabolic differences between species. A systematic review approach (e.g., PRISMA guidelines) should be adopted to critically appraise study designs, control groups, and confounding factors. Meta-analyses can quantify heterogeneity and identify moderators (e.g., pH, temperature) influencing toxicity outcomes .

Q. What computational models are effective in predicting this compound’s reactivity and degradation pathways?

Density functional theory (DFT) simulations can elucidate reaction energetics, while molecular dynamics (MD) models predict behavior in aqueous environments. Validation against experimental data (e.g., kinetic studies, degradation product analysis) is essential. Advanced models should incorporate solvent effects and pH-dependent speciation to improve accuracy .

Q. How should experiments be designed to study this compound’s stability under varying environmental conditions?

Controlled experiments should isolate variables such as temperature, humidity, and light exposure. Real-time monitoring via spectroscopy (e.g., UV-Vis for degradation kinetics) and mass loss assays can track stability. Data should be analyzed using Arrhenius plots to estimate activation energy for decomposition. Replicate experiments under inert vs. oxidative atmospheres clarify degradation mechanisms .

Q. Methodological Considerations

- Data Collection : Use structured databases (e.g., NIST Chemistry WebBook) for physicochemical properties and toxicity thresholds. For novel data, ensure reproducibility through triplicate measurements and inter-laboratory validation .

- Ethical Compliance : When using biological samples, adhere to institutional review board (IRB) protocols for ethical handling, especially in toxicity studies involving human cell lines .

- Statistical Analysis : Apply multivariate regression to account for confounding variables in toxicity studies. Open-source tools like R or Python’s SciPy suite enable robust analysis of dose-response relationships .

Properties

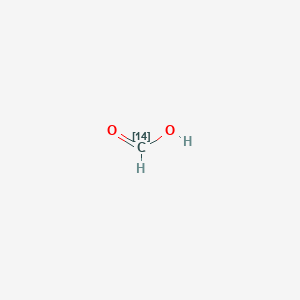

IUPAC Name |

hydroxyformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14CH](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

48.018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.